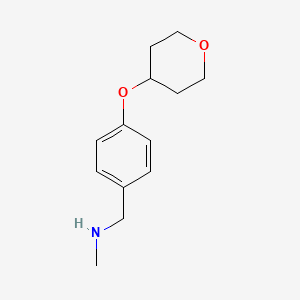

N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine

Description

BenchChem offers high-quality N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-1-[4-(oxan-4-yloxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-14-10-11-2-4-12(5-3-11)16-13-6-8-15-9-7-13/h2-5,13-14H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMJTFGNKMMZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)OC2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640244 | |

| Record name | N-Methyl-1-{4-[(oxan-4-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898289-40-2 | |

| Record name | N-Methyl-4-[(tetrahydro-2H-pyran-4-yl)oxy]benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898289-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-{4-[(oxan-4-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine (CAS 898289-40-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine, a versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a robust and plausible multi-step synthesis, and explores its prospective applications as a scaffold in the development of novel therapeutics. The synthesis section is presented with a rationale for key strategic decisions, reflecting a deep understanding of synthetic organic chemistry. Furthermore, this guide discusses the strategic incorporation of the tetrahydropyran moiety to enhance pharmacokinetic profiles and the N-methylbenzylamine core, a privileged structure in numerous biologically active agents. Detailed experimental protocols and characterization data are provided to enable the replication and utilization of this valuable building block in research and development settings.

Introduction: Unveiling a Promising Scaffold

N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine (CAS 898289-40-2) emerges as a molecule of interest for drug discovery programs, primarily due to the convergence of two key structural motifs: the N-methylbenzylamine core and the tetrahydropyran (THP) ether linkage. The N-methylbenzylamine framework is a well-established pharmacophore present in a multitude of biologically active compounds, including kinase inhibitors and receptor modulators.[1] The strategic incorporation of a tetrahydropyran ring is a modern medicinal chemistry tactic to improve aqueous solubility, reduce lipophilicity, and introduce a potential hydrogen bond acceptor, thereby favorably modulating the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[2]

This guide will provide a detailed exposition on the synthesis and potential utility of this compound, positioning it as a valuable intermediate for the construction of compound libraries aimed at identifying novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is crucial for its effective use in synthesis and for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 898289-40-2 | [3][4] |

| Molecular Formula | C₁₃H₁₉NO₂ | [4] |

| Molecular Weight | 221.29 g/mol | [4] |

| IUPAC Name | N-methyl-1-[4-(oxan-4-yloxy)phenyl]methanamine | [3] |

| SMILES | CNCc1ccc(cc1)OC1CCOCC1 | [3] |

Strategic Synthesis of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine

The synthesis of the target molecule can be logically approached in a convergent manner, focusing on the sequential construction of the ether linkage followed by the formation of the N-methylbenzylamine moiety. This strategy allows for the purification of key intermediates, ensuring a high-quality final product.

Caption: Proposed synthetic workflow for N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine.

Part 1: Synthesis of 4-(Tetrahydropyran-4-yloxy)benzonitrile (Intermediate 1)

The initial step involves the formation of the ether bond. A robust and widely used method for this transformation is the Williamson ether synthesis.[5] This reaction is favored due to the high reactivity of the phenoxide nucleophile with a suitable electrophile. An alternative approach, the Mitsunobu reaction, could also be employed, particularly for substrates sensitive to strongly basic conditions.[4][6]

Protocol: Williamson Ether Synthesis

-

Deprotonation: To a solution of tetrahydropyran-4-ol (1.1 equivalents) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Alkoxide Formation: Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

-

Nucleophilic Substitution: Add a solution of 4-fluorobenzonitrile (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

-

Reaction Progression: Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and carefully quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford 4-(tetrahydropyran-4-yloxy)benzonitrile as a pure compound.

Part 2: Synthesis of 4-(Tetrahydropyran-4-yloxy)benzaldehyde (Intermediate 2)

The conversion of the nitrile to an aldehyde is a critical step. A partial reduction is required to avoid over-reduction to the corresponding benzyl alcohol. Diisobutylaluminium hydride (DIBAL-H) is an excellent reagent for this transformation at low temperatures.

Protocol: Nitrile Reduction

-

Reaction Setup: Dissolve 4-(tetrahydropyran-4-yloxy)benzonitrile (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene and cool to -78 °C under an inert atmosphere.

-

Reagent Addition: Add DIBAL-H (1.0 M solution in hexanes, 1.2-1.5 equivalents) dropwise, maintaining the internal temperature below -70 °C.

-

Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours. Monitor the disappearance of the starting material by TLC.

-

Quenching: Carefully quench the reaction at low temperature by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute hydrochloric acid.

-

Work-up: Allow the mixture to warm to room temperature and stir until two clear layers form. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: The crude aldehyde is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.

Part 3: Synthesis of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine (Final Product)

The final step is a reductive amination, which couples the aldehyde with methylamine and reduces the intermediate imine in situ. Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used reducing agents for this transformation.

Protocol: Reductive Amination

-

Imine Formation: Dissolve 4-(tetrahydropyran-4-yloxy)benzaldehyde (1.0 equivalent) in a suitable solvent like methanol or 1,2-dichloroethane (DCE). Add methylamine (as a solution in THF or water, 1.5-2.0 equivalents). If using methylamine hydrochloride, a non-nucleophilic base such as triethylamine (TEA) should be added to liberate the free amine. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture to 0 °C. Add the reducing agent (e.g., NaBH₄ or NaBH(OAc)₃, 1.5 equivalents) portion-wise.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir until the reaction is complete as indicated by TLC or LC-MS.

-

Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). If the product is in an organic solvent, wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purification and Characterization: Purify the crude product by column chromatography on silica gel. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Applications in Drug Discovery

While specific biological activity data for N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is not yet publicly available, its structural components suggest significant potential as a building block for novel therapeutics, particularly in the area of kinase inhibition.

Caption: Rationale for the potential applications of the title compound in drug discovery.

The N-benzylamine scaffold is a common feature in many kinase inhibitors, where the benzyl group often occupies a hydrophobic pocket in the ATP binding site.[7] The tetrahydropyran group, as a bioisostere of a cyclohexyl or other lipophilic groups, can enhance binding affinity through favorable interactions while improving the overall physicochemical profile of the molecule.[2] For instance, the THP moiety has been successfully incorporated into inhibitors of ATM kinase and IRAK4.[2]

Therefore, N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine represents a readily accessible starting point for the synthesis of compound libraries targeting various protein kinases implicated in oncology and inflammatory diseases. Further elaboration of the N-methylamino group or substitution on the benzylamine core could lead to the discovery of potent and selective inhibitors.

Conclusion

N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is a strategically designed chemical intermediate that holds considerable promise for medicinal chemistry applications. This guide has provided a detailed, scientifically-grounded framework for its synthesis, characterization, and potential utility. The outlined synthetic protocols are robust and based on well-established chemical transformations, ensuring a high probability of successful implementation. Researchers in the field of drug discovery are encouraged to consider this compound as a valuable addition to their molecular toolbox for the development of next-generation therapeutics.

References

-

Appchem. N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine | 898289-40-2. [Link]

-

Wikipedia. Mitsunobu reaction. [Link]

-

PubMed Central (PMC). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. [Link]

-

PubMed. Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists. [Link]

-

PubMed. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. [Link]

-

PubMed. Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase. [Link]

-

ResearchGate. Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. [Link]

- Google Patents.

-

PubMed. phenyl-5-(heteroaryl/aryl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-carboxamides as EGFR kinase inhibitors: Synthesis, anticancer evaluation, and molecular docking studies. [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

PubMed. Direct Amidation of Tertiary N-Benzylamines. [Link]

-

PubMed. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. [Link]

-

PubMed. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. [Link]

-

Office of Justice Programs. Forensic Chemistry of Substituted N- Benzylmethoxy (N-BOMe) Phenethylamines: Isomeric Designer Drugs Related to. [Link]7.pdf)

Sources

- 1. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. N-Methyl-4-[tetrahydro-2H-(pyran-4-yl)oxy]benzylamine [synhet.com]

- 4. appchemical.com [appchemical.com]

- 5. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3'-(4-(Benzyloxy)phenyl)-1'-phenyl-5-(heteroaryl/aryl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-carboxamides as EGFR kinase inhibitors: Synthesis, anticancer evaluation, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine

Abstract

N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is a substituted benzylamine derivative with potential applications in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties is paramount for its development as a potential pharmaceutical intermediate or active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the key physicochemical characteristics of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine, including its chemical identity, predicted properties, a plausible synthetic route, and detailed, field-proven experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals to facilitate further investigation and application of this compound.

Chemical Identity and Structure

N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is a secondary amine characterized by a benzylamine core, where the para position of the phenyl ring is substituted with a tetrahydropyran-4-yloxy group. The presence of both a hydrogen bond donor (the secondary amine) and multiple hydrogen bond acceptors (the amine nitrogen and the two oxygen atoms) suggests that this molecule can participate in various intermolecular interactions, which will influence its physical and biological properties.

The fundamental identifiers for this compound are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | N-methyl-1-[4-(oxan-4-yloxy)phenyl]methanamine | [1] |

| CAS Number | 898289-40-2 | [1] |

| Molecular Formula | C₁₃H₁₉NO₂ | [1] |

| Molecular Weight | 221.30 g/mol | [2] |

| SMILES | CNCc1ccc(cc1)OC2CCOCC2 | [1] |

Caption: 2D Structure of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine.

Predicted Physicochemical Properties

While experimental data for N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is not extensively published, reliable in silico models can provide valuable insights into its expected physicochemical behavior. The following properties were predicted using the SwissADME web tool and other established computational methods.[3][4] These predictions are crucial for guiding experimental design and anticipating the compound's behavior in various biological and chemical systems.

| Property | Predicted Value | Significance in Drug Development |

| Melting Point (°C) | 65 - 75 | Influences solubility, dissolution rate, and formulation strategies. |

| Boiling Point (°C) | 355 ± 25 at 760 mmHg | Important for purification by distillation and assessing thermal stability. |

| Water Solubility (logS) | -2.5 to -3.2 | A key determinant of bioavailability and formulation options.[5] |

| Lipophilicity (logP) | 1.8 - 2.2 | Affects membrane permeability, protein binding, and metabolic clearance. |

| pKa (basic) | ~9.5 | Governs the ionization state at physiological pH, impacting solubility and receptor binding. |

| Topological Polar Surface Area (TPSA) | 38.69 Ų | Correlates with passive molecular transport across membranes. |

| Gastrointestinal Absorption | High | Indicates potential for good oral bioavailability. |

| Blood-Brain Barrier Permeation | Yes | Suggests potential for central nervous system activity. |

| Lipinski's Rule of Five | 0 Violations | Suggests drug-like properties. |

| Synthetic Accessibility | ~2.5 | Indicates that the molecule is relatively straightforward to synthesize. |

Synthesis and Purification

A plausible and efficient synthesis of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine can be achieved in a two-step process starting from commercially available 4-hydroxybenzaldehyde. The synthetic strategy involves an initial Williamson ether synthesis to introduce the tetrahydropyran moiety, followed by a one-pot reductive amination to form the final secondary amine.

Caption: Proposed two-step synthesis of the target compound.

Detailed Synthetic Protocol

Step 1: Synthesis of 4-(Tetrahydropyran-4-yloxy)benzaldehyde

This step employs the Williamson ether synthesis, a robust method for forming ethers from an alkoxide and a primary alkyl halide.[6][7]

-

To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to form the phenoxide.

-

Add 4-bromotetrahydropyran (1.2 eq) to the reaction mixture.

-

Heat the reaction to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.

Step 2: Synthesis of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine

This step utilizes a one-pot reductive amination, which is a highly efficient method for forming amines from carbonyl compounds.

-

Dissolve the crude 4-(tetrahydropyran-4-yloxy)benzaldehyde (1.0 eq) in methanol.

-

Add an aqueous solution of methylamine (40% w/w, 2.0 eq) to the aldehyde solution.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

Purification

The crude N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product as a pure solid or oil.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard, validated experimental procedures for determining the key physicochemical properties of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine.

Melting Point Determination

The melting point is a fundamental property that provides information on the purity and crystalline nature of a solid compound.[4]

Caption: Workflow for melting point determination.

Protocol:

-

Ensure the sample is completely dry and finely powdered.

-

Pack the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into a melting point apparatus.

-

Rapidly heat the sample to approximately 15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid. This range is the melting point.

Boiling Point Determination

For liquid compounds or those that can be melted without decomposition, the boiling point is a key characteristic. The micro-boiling point method is suitable for small sample quantities.[6]

Protocol:

-

Place a small amount of the liquid sample into a small test tube.

-

Invert a sealed-end capillary tube into the liquid.

-

Attach the test tube to a thermometer and place it in a heating bath (e.g., a Thiele tube with mineral oil).

-

Heat the bath gently. A stream of bubbles will emerge from the open end of the capillary tube.

-

Remove the heat source when a steady stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is the boiling point.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter for drug absorption and distribution. The shake-flask method is the gold standard for its determination.

Caption: Shake-flask method for solubility determination.

Protocol:

-

Add an excess amount of the solid compound to a known volume of aqueous buffer (typically phosphate-buffered saline, pH 7.4).

-

Shake the mixture at a constant temperature (e.g., 25 °C or 37 °C) for 24 hours to ensure equilibrium is reached.

-

Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Carefully remove an aliquot of the clear supernatant.

-

Determine the concentration of the compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

The determined concentration represents the aqueous solubility of the compound.

pKa Determination

The pKa value indicates the strength of an acid or base. For an amine, determining the pKa of its conjugate acid is crucial. Potentiometric titration is a highly accurate method for this purpose.

Protocol:

-

Dissolve a precisely weighed amount of the compound in a co-solvent system (e.g., methanol/water) if necessary to ensure solubility.

-

Acidify the solution with a standard solution of a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2).

-

Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.

LogP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique for its experimental determination.

Protocol:

-

Prepare a solution of the compound in either n-octanol or water (pre-saturated with the other solvent).

-

Add a known volume of this solution to a separatory funnel containing a known volume of the other pre-saturated solvent.

-

Shake the funnel vigorously for a set period to allow for partitioning between the two phases, then allow the layers to separate completely.

-

Carefully collect aliquots from both the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each layer using a suitable analytical method (e.g., HPLC-UV/MS).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Conclusion

This technical guide provides a comprehensive foundation for understanding and characterizing the physicochemical properties of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine. The predicted properties suggest that this compound possesses favorable drug-like characteristics, warranting further investigation. The detailed synthetic and analytical protocols provided herein offer a practical framework for researchers to produce and rigorously evaluate this promising molecule for its potential applications in drug discovery and development.

References

-

Parshad, H., Frydenvang, K., Liljefors, T., & Larsen, C. S. (2002). Correlation of aqueous solubility of salts of benzylamine with experimentally and theoretically derived parameters. A multivariate data analysis approach. International Journal of Pharmaceutics, 237(1-2), 193-207. [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Nichols, L. (2020, August 20). 4.3: Melting Point Determination Procedure. Chemistry LibreTexts. [Link]

-

Chem-Station. (2014, April 13). Williamson Ether Synthesis. [Link]

-

ChemAxon. (n.d.). Calculators & Predictors. Retrieved January 22, 2026, from [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]

-

Sridharan, V., & Suryavanshi, G. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Chemistry Scitrans, 2(S1), S43-S46. [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1461-1476. [Link]

-

Zare-Mehrjardi, H. R., & Kazemi, S. (2013). Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. Organic Chemistry International, 2013, 1-4. [Link]

-

Henderson, R. K., & Clark, J. H. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(5), 1171-1182. [Link]

-

Swiss Institute of Bioinformatics. (n.d.). SwissADME FAQ. Retrieved January 22, 2026, from [Link]

-

ChemAxon. (n.d.). About Chemical Calculations and Predictions. Retrieved January 22, 2026, from [Link]

-

Jumal, J., & Yamin, B. M. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2489-2495. [Link]

- European Patent Office. (2023).

-

Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved January 22, 2026, from [Link]

-

Nikolova, S., et al. (2021). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Molecules, 26(16), 4959. [Link]

- European Patent Office. (2018).

-

Wang, J., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(6), 1774-1788. [Link]

-

PubChem. (n.d.). 4-{[4-(Dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-YL]oxy}-12-ethyl-3,5,7,11-tetramethyloxacyclododec-9-ene-2,8-dione. Retrieved January 22, 2026, from [Link]

Sources

- 1. chemaxon.com [chemaxon.com]

- 2. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SwissADME [swissadme.ch]

- 4. chemaxon.com [chemaxon.com]

- 5. docs.chemaxon.com [docs.chemaxon.com]

- 6. docs.chemaxon.com [docs.chemaxon.com]

- 7. SwissADME [swissadme.ch]

N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine molecular weight and formula

An In-Depth Technical Guide to N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine

Executive Summary

N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is a substituted benzylamine derivative of significant interest in medicinal chemistry and drug discovery. Its unique structure, incorporating a flexible tetrahydropyran (THP) ether linkage and a secondary amine, makes it a valuable building block for the synthesis of complex molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, potential applications, and essential safety protocols, tailored for researchers and professionals in the pharmaceutical and chemical sciences.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine are crucial for its application in synthetic chemistry. These properties dictate the compound's reactivity, solubility, and handling requirements.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₉NO₂ | [1] |

| Molecular Weight | 221.30 g/mol | [2] |

| Exact Mass | 221.2955 u | [1] |

| CAS Number | 898289-40-2 | [1][3] |

| IUPAC Name | N-Methyl-1-[4-(oxan-4-yloxy)phenyl]methanamine | [3] |

| Common Synonyms | N-Methyl-{4-[tetrahydro-2H-(pyran-4-yl)oxy]phenyl}methanamine, 4-{4-[(Methylamino)methyl]phenoxy}tetrahydro-2H-pyran | [2] |

| Physical Form | Colourless Liquid | [2] |

| SMILES | CNCc1ccc(cc1)OC1CCOCC1 | [1][3] |

Structural Elucidation and Key Features

The molecular architecture of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is defined by three primary functional components: a para-substituted benzene ring, a secondary N-methylamine group, and a tetrahydropyran (THP) ether moiety.

Caption: 2D Chemical Structure of the Molecule.

-

Aromatic Core : The benzene ring provides a rigid scaffold for the appended functional groups. The para-substitution pattern is common in drug candidates as it often allows for optimal interaction with biological targets.

-

Secondary Amine : The N-methyl group reduces the basicity compared to a primary benzylamine, which can influence its pharmacokinetic profile, such as cell permeability and metabolic stability. This group is a common site for further chemical modification.

-

THP Ether : The tetrahydropyran ring is frequently used in medicinal chemistry as a bioisostere for other groups to improve properties like solubility, metabolic stability, and cell permeability. The ether linkage provides a degree of conformational flexibility.

Proposed Synthesis Pathway

While specific proprietary synthesis methods may vary, a plausible and efficient laboratory-scale synthesis can be proposed based on established organic chemistry principles. A common approach involves a two-step process starting from 4-hydroxybenzonitrile.

Caption: Proposed Synthetic Workflow.

Experimental Protocol

Step 1: Synthesis of 4-(Tetrahydropyran-4-yloxy)benzonitrile

-

To a solution of 4-hydroxybenzonitrile (1.0 eq) and tetrahydropyran-4-ol (1.1 eq) in anhydrous tetrahydrofuran (THF), add triphenylphosphine (PPh₃, 1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add diethyl azodicarboxylate (DEAD) (1.2 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the intermediate ether.

Step 2: Synthesis of 4-(Tetrahydropyran-4-yloxy)benzylamine

-

In a flame-dried flask under an inert atmosphere (e.g., Argon), suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C.

-

Add a solution of 4-(tetrahydropyran-4-yloxy)benzonitrile (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction at 0 °C by sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

-

Filter the resulting suspension through celite and wash the filter cake with THF.

-

Concentrate the filtrate to obtain the primary amine, which can often be used in the next step without further purification.

Step 3: Synthesis of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine

-

Dissolve the primary amine from Step 2 (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

-

Add aqueous formaldehyde (37% solution, 1.5 eq).

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

-

Stir the reaction at room temperature for 8-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench with saturated aqueous sodium bicarbonate solution.

-

Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by column chromatography to yield the pure N-methylated amine.

Applications in Research and Drug Development

N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is primarily utilized as a sophisticated intermediate in the synthesis of biologically active molecules.[3] Its structural motifs are present in compounds explored for various therapeutic areas.

-

Scaffold for Novel Therapeutics : This compound serves as a key building block for creating libraries of novel compounds for high-throughput screening. The secondary amine provides a convenient handle for attaching various pharmacophores through amide bond formation or further alkylation.

-

Kinase Inhibitors : The benzylamine scaffold is a common feature in many small-molecule kinase inhibitors. The THP-ether group can occupy hydrophobic pockets in the ATP-binding site of kinases, potentially improving potency and selectivity.

-

GPCR Ligands : The structural features of this molecule are also relevant for the design of ligands targeting G-protein coupled receptors (GPCRs), where the combination of an aromatic ring and a basic amine is crucial for receptor interaction.

-

PD-1/PD-L1 Pathway Inhibitors : Recent patent literature describes benzylamine derivatives with the potential to inhibit the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy.[4] This highlights the relevance of this chemical class in developing modern anti-cancer agents.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is not widely available, data from structurally related benzylamine and amine compounds should be used to guide handling procedures. Amines as a class are often corrosive and can cause severe skin and eye damage.[5][6][7]

Hazard Identification (Presumed based on class effects):

-

Health Hazards : Causes severe skin burns and eye damage.[7] Harmful if swallowed or in contact with skin.[7] May cause respiratory irritation.

-

Physical Hazards : May be a combustible liquid.[7]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE) : Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat.[5] Work should be conducted in a well-ventilated chemical fume hood.[5]

-

First Aid Measures :

-

Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[8]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes.[8] Seek immediate medical attention.

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[8]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

-

-

Spill & Disposal : Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.[8] Dispose of contents/container to an approved waste disposal plant.[5]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

The compound may be air and moisture sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to maintain product quality.[5][6]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5]

References

-

Appchem. N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine | 898289-40-2. Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet - N-Methylbenzylamine. Available at: [Link]

- Google Patents. Benzylamine derivative, preparation method therefor and use thereof. US20230303494A1.

Sources

- 1. appchemical.com [appchemical.com]

- 2. N-Methyl-4-[tetrahydro-2H-(pyran-4-yl)oxy]benzylamine [cymitquimica.com]

- 3. N-Methyl-4-[tetrahydro-2H-(pyran-4-yl)oxy]benzylamine [synhet.com]

- 4. US20230303494A1 - Benzylamine derivative, preparation method therefor and use thereof - Google Patents [patents.google.com]

- 5. fishersci.ca [fishersci.ca]

- 6. fishersci.ca [fishersci.ca]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to the Structure Elucidation of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine

Prepared by: Gemini, Senior Application Scientist

Introduction

N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is a chemical entity of significant interest within synthetic and medicinal chemistry, often utilized as a key intermediate in the development of more complex pharmaceutical agents.[1][2] Its molecular structure, comprising a secondary amine, an aryl ether, and a saturated heterocyclic ring, presents a distinct analytical challenge. The unambiguous confirmation of its structure is a prerequisite for any further research, development, or quality control, ensuring the integrity and reproducibility of scientific findings.

This guide provides a comprehensive, multi-spectroscopic approach to the structural verification of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine, with a molecular formula of C₁₃H₁₉NO₂ and a molecular weight of 221.30 g/mol .[3] We will move beyond a simple recitation of data, instead focusing on the strategic integration of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. The causality behind each analytical choice is explained to construct a self-validating system for structural confirmation, reflecting the rigorous standards of the pharmaceutical industry.

Strategic Analytical Workflow: A Triad of Confirmation

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: The Molecular Blueprint

Expertise & Experience: The first step in analyzing any unknown compound is to confirm its molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the gold standard. ESI is chosen to minimize fragmentation and maximize the abundance of the molecular ion, providing a clear and accurate mass measurement.

Expected Mass Spectrometry Data

The primary goal is to observe the protonated molecular ion, [M+H]⁺, and match its high-resolution mass to the calculated exact mass for the proposed formula, C₁₃H₁₉NO₂.

| Ion Species | Calculated Exact Mass (m/z) | Assignment |

| [M]⁺ | 221.1416 | Molecular Ion |

| [M+H]⁺ | 222.1489 | Protonated Molecular Ion (Base Peak) |

| [M+Na]⁺ | 244.1308 | Sodium Adduct |

| [C₇H₈N]⁺ | 106.0657 | Fragment from benzylic C-O bond cleavage |

| [C₁₂H₁₆NO]⁺ | 190.1232 | Fragment from loss of CH₃OH from [M+H]⁺ |

Experimental Protocol for ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile containing 0.1% formic acid to promote protonation.

-

Instrumentation: Utilize an ESI source coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

-

Data Processing: Analyze the resulting spectrum to identify the [M+H]⁺ peak and compare its measured m/z to the calculated value.

Trustworthiness: The observation of the [M+H]⁺ ion at m/z 222.1489 with an accuracy of <5 ppm provides high confidence in the elemental composition of C₁₃H₁₉NO₂.

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. Attenuated Total Reflectance (ATR) is the preferred technique as it requires minimal sample preparation and is non-destructive. The IR spectrum provides direct evidence for the N-H, C-O, and aromatic C=C bonds that define the molecule.

Expected IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 - 3310 | Medium, Sharp | N-H Stretch (Secondary Amine) |

| ~3050 - 3020 | Weak | Aromatic C-H Stretch |

| ~2950 - 2840 | Strong | Aliphatic C-H Stretch (CH₂, CH₃) |

| ~1610, 1510 | Medium | Aromatic C=C Ring Stretch |

| ~1245 | Strong | Aryl-Alkyl Ether Asymmetric C-O-C Stretch |

| ~1100 | Strong | Aliphatic Ether Symmetric C-O-C Stretch |

Experimental Protocol for ATR-FTIR Spectroscopy

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal to correct for atmospheric H₂O and CO₂.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's pressure arm to ensure optimal contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[4]

-

Data Processing: The resulting spectrum is typically displayed as percent transmittance versus wavenumber (cm⁻¹).

Trustworthiness: The simultaneous presence of bands for the N-H amine, aromatic ring, and the strong, characteristic C-O ether stretches provides a powerful, self-validating fingerprint of the proposed structure.

NMR Spectroscopy: The Definitive Connectivity Map

Expertise & Experience: NMR is the cornerstone of structure elucidation, providing an unambiguous map of the proton and carbon skeleton. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is necessary to assign every signal and confirm the precise connectivity of the molecular fragments. Deuterated chloroform (CDCl₃) is a common solvent choice for this type of molecule.[5][6][7]

Predicted ¹H and ¹³C NMR Data

Table 4.1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.25 | d, J=8.5 Hz | 2H | Aromatic (H-2, H-6) |

| ~6.90 | d, J=8.5 Hz | 2H | Aromatic (H-3, H-5) |

| ~4.50 | m | 1H | THP (H-10) |

| ~3.95 | m | 2H | THP (H-11a, H-11'a) |

| ~3.70 | s | 2H | Benzylic (H-7) |

| ~3.55 | m | 2H | THP (H-11e, H-11'e) |

| ~2.45 | s | 3H | N-Methyl (H-8) |

| ~2.00 | m | 2H | THP (H-12a, H-12'a) |

| ~1.80 | broad s | 1H | N-H |

| ~1.75 | m | 2H | THP (H-12e, H-12'e) |

Table 4.2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~157.0 | C-4 |

| ~131.0 | C-1 |

| ~129.5 | C-2, C-6 |

| ~115.0 | C-3, C-5 |

| ~72.0 | C-10 |

| ~64.0 | C-11 |

| ~55.0 | C-7 |

| ~35.0 | C-8 |

| ~31.5 | C-12 |

2D NMR: Assembling the Fragments

2D NMR experiments are critical for linking the protons and carbons identified in the 1D spectra.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings within the same spin system. This is essential for tracing the connectivity within the tetrahydropyran ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (one-bond C-H correlation).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting the distinct molecular fragments.

Caption: Key HMBC correlations linking molecular fragments.

Trustworthiness and Causality: The HMBC spectrum provides the definitive validation. For example, a correlation from the benzylic protons (H-7) to the aromatic carbon C-1 confirms the attachment of the methylamine group to the ring. Crucially, a correlation from the THP proton H-10 to the aromatic carbon C-4 confirms the ether linkage, completing the structural puzzle.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

2D NMR Acquisition: Perform standard gradient-selected COSY, HSQC, and HMBC experiments using the instrument's default parameter sets, adjusting as necessary for the specific sample.

-

Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak picking.

Conclusion: A Unified Structural Verdict

The structure of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is unequivocally confirmed through the strategic integration of three orthogonal spectroscopic techniques.

-

High-Resolution Mass Spectrometry establishes the correct elemental formula of C₁₃H₁₉NO₂.

-

Infrared Spectroscopy confirms the presence of the essential functional groups: a secondary amine, an aromatic ring, and an ether linkage.

-

1D and 2D NMR Spectroscopy provides the definitive atom-by-atom connectivity map, piecing together the N-methylbenzylamine and tetrahydropyran fragments and confirming their linkage through an ether bond at the para position of the benzene ring.

This comprehensive, self-validating approach ensures the highest level of scientific integrity, providing the trustworthy and authoritative data required by researchers, scientists, and drug development professionals.

References

-

Appchem. N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine | 898289-40-2. Appchem. Available at: [Link]

-

The Royal Society of Chemistry. Table of Contents. The Royal Society of Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2794640, N-Methyl-4-methylbenzylamine. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 66035, 4-Methylbenzylamine. PubChem. Available at: [Link]

-

Supporting Information for Ru-Catalyzed Reductive Amination. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7669, N-Methylbenzylamine. PubChem. Available at: [Link]

Sources

Navigating the Safety Profile of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine: A Technical Guide for Researchers

Introduction

N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine, a substituted benzylamine derivative, is emerging as a valuable building block in medicinal chemistry and drug discovery. Its unique structure, combining a benzylamine core with a tetrahydropyran moiety, offers a scaffold for the synthesis of novel compounds with potential therapeutic applications. As with any novel chemical entity, a thorough understanding of its safety profile is paramount for ensuring the well-being of researchers and the integrity of experimental outcomes. This technical guide provides an in-depth analysis of the available safety data for N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine (CAS No. 898289-40-2), including a comparative hazard assessment based on its structural analogues, to offer a comprehensive understanding of its potential hazards and to recommend best practices for its safe handling, storage, and disposal.

While a comprehensive Safety Data Sheet (SDS) for this specific compound is not widely available in public domains, its key structural components—the N-methylbenzylamine core and the tetrahydropyran ether linkage—provide a strong foundation for a predictive hazard analysis. This guide will deconstruct the molecule to evaluate the known risks associated with these functional groups, thereby constructing a putative safety profile to guide laboratory practices.

Predictive Hazard Analysis: A Tale of Two Moieties

The toxicological profile of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine can be inferred by examining the known hazards of its constituent parts: the substituted benzylamine core and the tetrahydropyran (THP) ether.

The Benzylamine Core: A Known Corrosive and Irritant

Benzylamine and its derivatives are well-characterized in toxicological literature. The primary hazards associated with this class of compounds are their corrosive nature and potential to cause severe irritation to the skin, eyes, and respiratory tract.[1][2]

A review of the safety data for closely related analogues reveals a consistent pattern of hazardous properties:

-

Benzylamine: Classified as a corrosive substance that causes severe skin burns and eye damage.[1][3] It is also a combustible liquid.[2]

-

N-Methylbenzylamine: Also categorized as corrosive, with the added potential to cause allergic skin reactions and respiratory difficulties upon inhalation.[4]

-

4-Methylbenzylamine: Demonstrates similar corrosive properties, causing severe skin burns and eye damage.

-

Benzyl Dimethylamine: A corrosive chemical that can cause severe skin and eye burns, and irritation to the nose, throat, and lungs, with higher exposures potentially leading to pulmonary edema.[5]

-

(R)-(+)-4-Methoxy-α-methylbenzylamine: This analogue is harmful if swallowed, causes severe skin burns and eye damage, and may trigger an allergic skin reaction.

The consistent classification of these analogues as corrosive and irritant strongly suggests that N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is likely to exhibit similar hazardous properties. The presence of the basic amine functional group is a key contributor to this corrosive nature.

The Tetrahydropyran (THP) Moiety: Flammability and Peroxide Formation

The tetrahydropyran (THP) group, a cyclic ether, introduces a different set of potential hazards. While generally less reactive than many other functional groups, ethers as a class present specific risks.

-

Tetrahydropyran: Is a flammable liquid and vapor that can cause skin irritation.[6]

-

Tetrahydrofuran (THF): A structurally similar and widely used cyclic ether, is a known flammable liquid and a dangerous fire hazard.[7] Critically, THF can form explosive peroxides upon exposure to air, a common hazard for many ethers.[7] Furthermore, THF is a suspected carcinogen and can cause central nervous system (CNS) toxicity, as well as damage to the liver and kidneys.[7][8][9]

-

O-(Tetrahydropyran-2-yl)hydroxylamine: This derivative is known to cause skin and eye irritation and may cause respiratory irritation.

The ether linkage in N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine raises concerns about its flammability and the potential for peroxide formation upon prolonged storage, especially if exposed to air and light. While the toxicological contribution of the THP moiety itself is likely to be less severe than the benzylamine core, the potential for peroxide formation necessitates careful storage and handling protocols.

Synthesized Hazard Profile and GHS Classification

Based on the analysis of its structural components, a putative hazard profile for N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine can be constructed. The GHS07 "Exclamation mark" symbol, indicated by a supplier, aligns with the expected hazards of skin and eye irritation.[10] However, a more conservative approach, considering the known corrosivity of benzylamine analogues, would also warrant the GHS05 "Corrosion" pictogram.

Table 1: Postulated GHS Classification for N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine

| Hazard Class | Category | Hazard Statement | Pictogram |

| Skin Corrosion/Irritation | Category 1B/2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | Corrosion / Exclamation mark |

| Serious Eye Damage/Irritation | Category 1/2A | H318: Causes serious eye damage / H319: Causes serious eye irritation | Corrosion / Exclamation mark |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Exclamation mark |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | Exclamation mark |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Exclamation mark |

Safe Handling and Experimental Protocols

Adherence to stringent safety protocols is essential when working with N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine. The following step-by-step methodologies are provided to minimize risk.

Personal Protective Equipment (PPE)

A fundamental aspect of laboratory safety is the consistent and correct use of PPE.

Caption: Standard Personal Protective Equipment Workflow.

Rationale: The presumed corrosive nature of the compound necessitates full skin and eye protection. A face shield provides an additional layer of protection against splashes, which is critical when handling corrosive materials.

Handling and Dispensing

All manipulations of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Caption: Protocol for Handling and Dispensing.

Rationale: Working in a fume hood prevents the inhalation of potentially irritating vapors. Immediate cleanup of spills is crucial to prevent skin contact and the spread of contamination.

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures

Table 2: First-Aid Procedures

| Exposure Route | Action |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately. |

| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately. |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately. |

Spill Response

Caption: Logical Flow for Chemical Spill Response.

Storage and Disposal

Proper storage is crucial to maintain the stability of the compound and prevent the formation of hazardous byproducts.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids. Protect from light and air to minimize the risk of peroxide formation. Consider storage under an inert atmosphere (e.g., nitrogen or argon).

-

Disposal: Dispose of waste and empty containers in accordance with local, state, and federal regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

Conclusion

While a comprehensive, publicly available SDS for N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is yet to be widely disseminated, a critical analysis of its structural components provides a robust framework for predicting its hazard profile. The available data strongly suggests that this compound should be handled as a corrosive and irritant, with additional precautions taken to address its potential flammability and the risk of peroxide formation associated with the tetrahydropyran moiety. By adhering to the stringent handling, storage, and emergency protocols outlined in this guide, researchers can mitigate the risks associated with this novel chemical and continue to explore its potential in the advancement of science.

References

-

Carl ROTH. Safety Data Sheet: Benzylamine. [Link]

-

Appchem. N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine. [Link]

-

PubChem. N-Methyl-4-methylbenzylamine. [Link]

- Garnier, R., et al. (1989). Tetrahydrofuran poisoning after occupational exposure. British Journal of Industrial Medicine, 46(9), 677–678.

-

PubChem. Benzylamine. [Link]

-

Wikipedia. Tetrahydropyran. [Link]

-

Wikipedia. Benzylamine. [Link]

-

New Jersey Department of Health. Hazard Summary: Tetrahydrofuran. [Link]

-

New Jersey Department of Health. Hazard Summary: Benzyl Dimethylamine. [Link]

-

Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

- Chhabra, R. S., et al. (1990). Subchronic Toxicity of Tetrahydrofuran Vapors in Rats and Mice. Fundamental and Applied Toxicology, 14(2), 338–345.

-

PubChem. O-(Tetrahydropyran-2-yl)hydroxylamine. [Link]

-

PubChem. N-Methylbenzylamine. [Link]

Sources

- 1. carlroth.com [carlroth.com]

- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 3. Benzylamine - Wikipedia [en.wikipedia.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. nj.gov [nj.gov]

- 6. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 7. nj.gov [nj.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. N-Methyl-4-[tetrahydro-2H-(pyran-4-yl)oxy]benzylamine [synhet.com]

Spectroscopic Characterization of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine: A Technical Guide

Introduction

N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is a substituted benzylamine derivative with potential applications in pharmaceutical and materials science research. As with any novel compound, unequivocal structural elucidation is a critical prerequisite for its use in further studies. This guide provides an in-depth analysis of the expected spectroscopic data for this molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The principles and interpretations presented herein serve as a robust framework for researchers engaged in the synthesis and characterization of this and structurally related compounds.

The molecular structure of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine combines several key functional groups: a secondary amine, a benzyl group, a para-substituted aromatic ring, and a tetrahydropyran ether linkage. Each of these moieties contributes distinct and predictable signals in various spectroscopic analyses.

Caption: Molecular Structure of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol for NMR Data Acquisition

A standard approach for acquiring NMR data for a compound like N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is crucial; CDCl₃ is a common choice for many organic compounds.

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 or 500 MHz instrument, for optimal signal dispersion and resolution.[1]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to a series of singlets for each unique carbon atom.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

2D NMR (Optional but Recommended): For unambiguous assignment, especially of the aromatic and tetrahydropyran protons, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, benzylic, tetrahydropyran, and N-methyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.25 | Doublet | 2H | Ar-H (ortho to CH₂NHCH₃) | Protons on a benzene ring typically appear between 7-8 ppm. These are expected to be doublets due to coupling with the adjacent meta protons. |

| ~ 6.90 | Doublet | 2H | Ar-H (ortho to O-THP) | The ether oxygen is an electron-donating group, which shields the ortho protons, shifting them upfield relative to the other aromatic protons. These will also appear as doublets. |

| ~ 4.50 | Multiplet | 1H | O-CH (THP ring) | The proton on the carbon directly attached to the ether oxygen is significantly deshielded.[2] |

| ~ 3.90 | Multiplet | 2H | O-CH ₂ (axial, THP ring) | Protons on carbons adjacent to the oxygen in an ether typically resonate in the 3.4-4.5 ppm range.[3] |

| ~ 3.70 | Singlet | 2H | Ar-CH ₂-N | The benzylic protons are deshielded by the adjacent aromatic ring and nitrogen atom. |

| ~ 3.55 | Multiplet | 2H | O-CH ₂ (equatorial, THP ring) | These protons are also adjacent to the ring oxygen in the tetrahydropyran moiety. |

| ~ 2.45 | Singlet | 3H | N-CH ₃ | The methyl group attached to the nitrogen will appear as a singlet in the aliphatic region. |

| ~ 2.00 | Multiplet | 2H | CH ₂ (axial, THP ring) | Aliphatic protons on the tetrahydropyran ring. |

| ~ 1.80 | Multiplet | 2H | CH ₂ (equatorial, THP ring) | Aliphatic protons on the tetrahydropyran ring. |

| ~ 1.70 | Broad Singlet | 1H | N-H | The chemical shift of the N-H proton can vary and the peak is often broad. It may exchange with D₂O. |

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will show a single peak for each chemically non-equivalent carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 156 | C -O (Aromatic) | The aromatic carbon directly attached to the electron-donating ether oxygen is significantly deshielded. |

| ~ 132 | C -CH₂ (Aromatic) | The quaternary aromatic carbon attached to the benzyl group. |

| ~ 129 | C H (Aromatic) | Aromatic carbons typically resonate in the 110-160 ppm range. |

| ~ 116 | C H (Aromatic) | Aromatic carbons ortho to the oxygen substituent are shielded. |

| ~ 72 | O-C H (THP ring) | Carbons adjacent to an ether oxygen typically appear in the 50-80 ppm range.[2][4] |

| ~ 64 | O-C H₂ (THP ring) | Carbons adjacent to the ring oxygen in the tetrahydropyran. |

| ~ 55 | Ar-C H₂-N | The benzylic carbon. |

| ~ 36 | N-C H₃ | The N-methyl carbon. |

| ~ 32 | C H₂ (THP ring) | Aliphatic carbons in the tetrahydropyran ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate. Alternatively, for solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Spectrum and Interpretation

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3300-3500 (weak to medium, broad) | N-H stretch | Secondary Amine | The N-H stretching vibration of secondary amines typically appears in this region.[5] |

| 3000-3100 (medium) | C-H stretch | Aromatic | C-H stretching vibrations of the benzene ring. |

| 2850-3000 (medium) | C-H stretch | Aliphatic (CH₂, CH₃) | C-H stretching vibrations from the benzyl, methyl, and tetrahydropyran groups. |

| 1610, 1580, 1510 (medium to strong) | C=C stretch | Aromatic Ring | These characteristic absorptions are due to the stretching of the carbon-carbon double bonds within the benzene ring. |

| 1250 (strong) | C-O stretch | Aryl Ether | A strong absorption due to the asymmetric C-O-C stretching of the aryl ether linkage is expected.[2][4] |

| 1100 (strong) | C-O stretch | Aliphatic Ether | A strong absorption from the C-O-C stretching of the tetrahydropyran ring is also anticipated.[2][6] |

| 1100-1250 (medium) | C-N stretch | Amine | The C-N stretching vibration is often found in this region. |

The IR spectrum is particularly useful for confirming the presence of the N-H group, the ether linkages, and the aromatic ring. The absence of a strong carbonyl (C=O) absorption around 1700 cm⁻¹ and a broad O-H stretch around 3200-3600 cm⁻¹ would support the proposed structure.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol for MS Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, which can be readily protonated. Electron ionization (EI) could also be used, though it may lead to more extensive fragmentation.

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap instruments. High-resolution mass spectrometry (HRMS) is particularly useful for determining the exact molecular formula.

-

Data Acquisition: The sample is introduced into the ion source (e.g., via direct infusion or coupled with a liquid chromatograph). The instrument is scanned over a suitable mass-to-charge (m/z) range to detect the molecular ion and its fragment ions. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed, where the molecular ion is isolated and then fragmented to observe its daughter ions.

Predicted Mass Spectrum and Interpretation

The molecular formula of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is C₁₃H₁₉NO₂, with a molecular weight of 221.29 g/mol .[7]

-

Molecular Ion: In ESI-MS, the protonated molecule [M+H]⁺ would be expected at an m/z of 222.15. In EI-MS, the molecular ion peak M⁺˙ would be observed at m/z 221.

-

Fragmentation Pattern: Benzylamines and ethers have characteristic fragmentation pathways.

A plausible fragmentation pathway for the protonated molecule is illustrated below.

Sources

- 1. rsc.org [rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 5. researchgate.net [researchgate.net]

- 6. readchemistry.com [readchemistry.com]

- 7. appchemical.com [appchemical.com]

Solubility profile of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine in organic solvents

An In-depth Technical Guide Solubility Profile of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

**Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is critical for optimizing reaction conditions, purification processes, and formulation development. This document delves into the physicochemical properties of the molecule, the theoretical principles governing its solubility, and detailed experimental protocols for its determination. An illustrative solubility profile across a range of common organic solvents is presented and analyzed, correlating the observed trends with solvent polarity and the compound's structural features. The guide concludes with the practical implications of these findings for drug development, offering field-proven insights for researchers and process chemists.

**1. Introduction: The Central Role of Solubility in Pharmaceutical Development

The journey of a drug from a laboratory concept to a clinical reality is paved with scientific challenges, among which solubility is a fundamental and often decisive factor.[1][2] Poor solubility can impede synthesis, complicate purification, and critically, lead to low bioavailability, thereby terminating the development of a potentially valuable therapeutic agent.[3] The selection of an appropriate solvent is therefore not merely a practical consideration but a strategic decision that impacts process efficiency, product purity, safety, and regulatory compliance.[1][4]

This guide focuses on N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine, a compound whose structural motifs are common in modern medicinal chemistry. Its solubility characteristics dictate the choice of reaction media, the effectiveness of crystallization for purification, and the feasibility of various formulation strategies. A thorough understanding of its behavior in different organic solvents is essential for accelerating its development pipeline and ensuring a robust and scalable manufacturing process.

**2. Physicochemical Properties of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine

To understand the solubility of a compound, one must first understand the molecule itself. The structure of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine integrates several key functional groups that collectively define its physicochemical character.

-

Chemical Name: N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine[5]

-

Molecular Formula: C₁₃H₁₉NO₂[5]

-

Molecular Weight: 221.30 g/mol [5]

-

Structure:

Structural Analysis:

-

Secondary Amine (-NHCH₃): This group is basic and acts as a hydrogen bond donor and acceptor, significantly influencing solubility in protic and polar solvents.

-

Ether Linkage (-O-): The two ether functionalities (one aryl ether, one aliphatic within the THP ring) are polar and can act as hydrogen bond acceptors.

-

Aromatic Ring: The benzene ring is a non-polar, hydrophobic region that favors interactions with non-polar or aromatic solvents.

-

Tetrahydropyran (THP) Ring: This cyclic ether contributes both polar (ether oxygen) and non-polar (aliphatic CH₂ groups) characteristics.

The molecule's overall polarity is a balance between its polar amine and ether groups and its non-polar aromatic and aliphatic regions. This amphiphilic nature suggests it will exhibit a versatile but complex solubility profile.

**3. Theoretical Principles of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that substances with similar intermolecular forces are likely to be soluble in one another.

-

Polarity: Polar solvents (e.g., water, ethanol) have molecular dipoles and effectively dissolve polar solutes through dipole-dipole interactions. Non-polar solvents (e.g., hexane, toluene) lack significant dipoles and dissolve non-polar solutes primarily through van der Waals forces.[7]

-

Hydrogen Bonding: The ability of a compound to act as a hydrogen bond donor (like the N-H in our target molecule) or acceptor (the lone pairs on N and O) dramatically enhances solubility in solvents that can also participate in hydrogen bonding (e.g., alcohols).[8][9] Primary and secondary amines can engage in intermolecular hydrogen bonding, which also affects their physical properties.[9][10]

-

Molecular Size and Shape: Larger molecules can be more difficult to solvate, and as the non-polar hydrocarbon portion of a molecule increases, its solubility in polar solvents like water tends to decrease.[7][11]